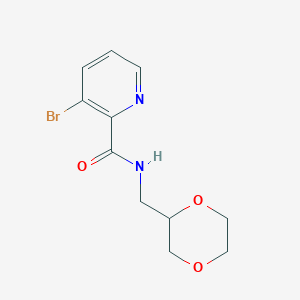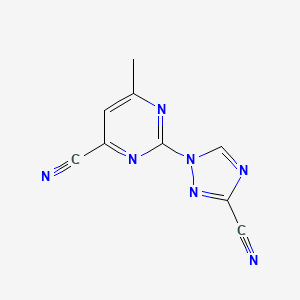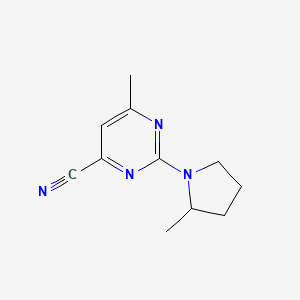![molecular formula C13H18N4 B6635256 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile, also known as MRS1477, is a novel and selective P2Y14 receptor agonist. P2Y14 receptors are G protein-coupled receptors that are activated by extracellular UDP-glucose and UDP-galactose. MRS1477 has potential applications in various scientific research fields, including neuroscience, immunology, and cancer research.
Wirkmechanismus
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile selectively activates P2Y14 receptors, leading to the activation of downstream signaling pathways such as the phospholipase C and protein kinase C pathways. Activation of P2Y14 receptors has been shown to regulate various cellular processes, including cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects:
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been shown to modulate various physiological and pathological processes, including inflammation, immune response, cancer progression, and neurological disorders. For example, 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, suggesting its potential therapeutic application in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile in scientific research is its high selectivity and potency towards P2Y14 receptors. This allows researchers to investigate the specific roles of P2Y14 receptors in various cellular processes without the interference of other P2Y receptors. However, one of the limitations of using 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile. Firstly, further studies are needed to investigate the therapeutic potential of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile in various diseases, including cancer, neurodegenerative diseases, and immune disorders. Secondly, the development of more potent and selective P2Y14 receptor agonists and antagonists may provide new insights into the physiological and pathological roles of P2Y14 receptors. Finally, the use of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile as a research tool in combination with other drugs and therapies may provide new opportunities for drug discovery and development.
Synthesemethoden
The synthesis of 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile involves the reaction of 6-methyl-2-chloromethylamino-pyrimidine-4-carbonitrile with 1-methylcyclopentylamine in the presence of a base. The resulting product is purified by column chromatography to obtain 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile in high purity and yield.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been widely used as a research tool to investigate the physiological and pathological roles of P2Y14 receptors. For example, 6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile has been shown to modulate microglial activation and neuroinflammation in the central nervous system, suggesting its potential therapeutic application in neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
6-methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-10-7-11(8-14)17-12(16-10)15-9-13(2)5-3-4-6-13/h7H,3-6,9H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEFODVVHGQUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2(CCCC2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)


![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)




![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)
